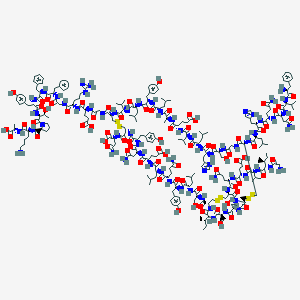
Bismuth titanium oxide (Bi2Ti2O7)
Vue d'ensemble
Description
Bismuth titanium oxide (Bi2Ti2O7) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a pyrochlore oxide with a complex crystal structure that makes it an interesting material for various research fields, including materials science, chemistry, and physics.
Mécanisme D'action
The mechanism of action of Bismuth titanium oxide (Bi2Ti2O7) is not fully understood, but it is believed to be related to its crystal structure and electronic properties. Bismuth titanium oxide (Bi2Ti2O7) has a complex crystal structure that can trap and store energy, making it an excellent candidate for energy storage applications. Additionally, Bismuth titanium oxide (Bi2Ti2O7) has unique electronic properties that make it a promising material for electronic devices and other applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Bismuth titanium oxide (Bi2Ti2O7). However, some studies have suggested that Bismuth titanium oxide (Bi2Ti2O7) may have potential applications in medicine, particularly in the field of cancer treatment. Bismuth titanium oxide (Bi2Ti2O7) nanoparticles have been shown to have selective cytotoxic effects on cancer cells, making them a potential candidate for targeted cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bismuth titanium oxide (Bi2Ti2O7) is its unique properties, which make it an interesting material for various research fields. Bismuth titanium oxide (Bi2Ti2O7) is also relatively easy to synthesize, and there are several methods available for preparing the material. However, one of the main limitations of Bismuth titanium oxide (Bi2Ti2O7) is its high cost, which can make it difficult to use in large-scale applications.
Orientations Futures
There are several future directions for research on Bismuth titanium oxide (Bi2Ti2O7). One area of interest is the development of new synthesis methods that are more cost-effective and scalable. Another area of interest is the investigation of Bismuth titanium oxide (Bi2Ti2O7)'s potential applications in medicine, particularly in cancer treatment. Additionally, there is a need for further research on the mechanism of action of Bismuth titanium oxide (Bi2Ti2O7) and its unique electronic and magnetic properties, which could lead to the development of new electronic devices and other applications.
Conclusion:
In conclusion, Bismuth titanium oxide (Bi2Ti2O7) is a complex compound with unique properties that make it an interesting material for various research fields. The synthesis of Bismuth titanium oxide (Bi2Ti2O7) involves a complex process that requires careful control of the reaction conditions. Bismuth titanium oxide (Bi2Ti2O7) has potential applications in materials science, chemistry, and physics, and there is a need for further research on its mechanism of action and potential applications in medicine. While there are limitations to the use of Bismuth titanium oxide (Bi2Ti2O7), its unique properties make it a promising material for future research and development.
Méthodes De Synthèse
The synthesis of Bismuth titanium oxide (Bi2Ti2O7) involves a complex process that requires high-temperature reactions and careful control of the reaction conditions. One of the most common methods for synthesizing Bismuth titanium oxide (Bi2Ti2O7) is the solid-state reaction method, which involves mixing bismuth oxide (Bi2O3) and titanium oxide (TiO2) powders in a specific ratio and heating the mixture at high temperatures (above 800°C) for several hours in an oxygen-rich atmosphere. Another method for synthesizing Bismuth titanium oxide (Bi2Ti2O7) is the sol-gel method, which involves the hydrolysis of metal alkoxides in a solution followed by a thermal treatment to obtain the final product.
Applications De Recherche Scientifique
Bismuth titanium oxide (Bi2Ti2O7) has been extensively studied for its potential applications in various fields of science and technology. In materials science, Bismuth titanium oxide (Bi2Ti2O7) has been investigated as a potential candidate for high-temperature superconductors, photocatalysts, and fuel cell materials. In chemistry, Bismuth titanium oxide (Bi2Ti2O7) has been studied for its catalytic properties and its ability to adsorb and remove pollutants from water. In physics, Bismuth titanium oxide (Bi2Ti2O7) has been investigated for its unique electronic and magnetic properties, making it a promising material for spintronics and other electronic devices.
Propriétés
IUPAC Name |
dibismuth;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.7O.2Ti/q2*+3;7*-2;2*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDESGIACEFVDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Bi+3].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O7Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth titanium oxide (Bi2Ti2O7) | |
CAS RN |
11115-71-2, 12010-68-3, 12010-77-4, 12048-51-0 | |
| Record name | Bismuth titanium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth titanium oxide (Bi4Ti3O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth titanium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibismuth trititanium nonaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bismuth titanium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dibismuth dititanium heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrabismuth trititanium dodecaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















